1-(3-Iodophenyl)imidazolidin-2-one
Description
1-(3-Iodophenyl)imidazolidin-2-one is a heterocyclic compound featuring a five-membered imidazolidin-2-one ring (two nitrogen atoms and a carbonyl group) substituted with a 3-iodophenyl group at the N1 position. The iodine atom at the meta position of the phenyl ring introduces significant steric bulk and electronic effects, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H9IN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
PKYATDRSLUNHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Properties
Substituent Effects:
- 1-(3-Chlorophenyl)imidazolidin-2-one (CAS 14088-98-3) : The chloro substituent is smaller and more electronegative than iodine, leading to stronger electron-withdrawing effects. This increases the compound’s polarity and may enhance binding to electron-rich biological targets .
- 1-(m-Tolyl)imidazolidin-2-one (CAS 14088-94-9) : The methyl group is electron-donating, reducing ring strain and increasing lipophilicity compared to the iodine-substituted analogue. This impacts membrane permeability in biological systems .
- 1-(5-Nitrothiazol-2-yl)imidazolidin-2-one: The nitrothiazolyl group introduces conjugation and redox activity, which are absent in the iodophenyl derivative.
Crystallography and Conformation:
X-ray studies of related compounds (e.g., 1-(2-pyridyl)imidazolidin-2-one) reveal that the imidazolidin-2-one ring adopts a slightly non-planar E configuration due to steric interactions between substituents and the carbonyl oxygen . The larger iodine atom in 1-(3-iodophenyl)imidazolidin-2-one likely exacerbates this non-planarity, affecting molecular packing and crystallinity .
Comparison with Analogues :
- 1-(2-Chlorobenzyl)imidazolidin-2-one derivatives (e.g., Compound 4 in ) are synthesized via similar N-alkylation but require additional steps for benzyl group introduction .
Antiviral and Antibacterial Potential:
- Chlorophenyl Derivatives : 1-(3-Chlorophenyl)-5-(pyridin-3-yl)imidazolidin-2-one (D31) exhibits antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the chloro group’s electron-withdrawing effects enhancing target binding .
- SARS-CoV-2 Mpro Inhibitors : Chlorobenzyl-substituted imidazolidin-2-ones (e.g., Compound 4) show inhibitory activity (IC50 = 0.5 µM), suggesting that halogenated aryl groups improve protease binding . The iodine atom’s larger size in this compound may enhance hydrophobic interactions but reduce solubility .
Anti-Alzheimer’s Activity:
Benzylated derivatives like 1-(3,4-dimethoxybenzyl)-imidazolidin-2-one (18c) inhibit acetylcholinesterase (AChE) with IC50 = 0.2 nM, comparable to donepezil. The iodophenyl compound’s bulkier substituent may hinder enzyme access, reducing potency .
Photophysical Properties
- Fluorescence: 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and Stokes shift (76 nm). The iodophenyl derivative’s heavy atom effect may quench fluorescence via spin-orbit coupling, unlike chloro or methyl substituents .
- N-Methylation : Derivatives like Compound 5 () show red-shifted absorption/emission maxima but lower quantum yields (0.479 vs. 0.68 for 3e). Iodine’s polarizability could further redshift spectra but reduce quantum yield .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The iodine substituent increases molecular weight and lipophilicity (LogP), reducing aqueous solubility compared to chloro or methyl analogues.
- Higher melting points for iodophenyl derivatives suggest stronger crystal lattice forces due to iodine’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
